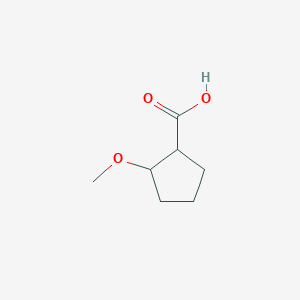

2-Methoxycyclopentane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFKWNMKMOBOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101354-64-7 | |

| Record name | 2-methoxycyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Cyclopentane Carboxylic Acid Derivatives in Synthetic and Medicinal Chemistry Research

Cyclopentane (B165970) carboxylic acid derivatives are integral scaffolds in the realms of synthetic and medicinal chemistry due to their presence in a wide array of biologically active molecules and their utility as versatile synthetic intermediates. The cyclopentane ring, a five-membered carbocycle, is a common motif in natural products, including prostaglandins (B1171923), and many successful drug candidates. nih.govwikipedia.org This structural unit offers a balance of rigidity and conformational flexibility, which can be advantageous for optimizing interactions with biological targets.

In medicinal chemistry, these derivatives have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai For instance, certain cyclopentane carboxylic acids have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the development of novel pain therapeutics. The incorporation of the cyclopentane carboxylic acid moiety has been shown to significantly boost the potency of these inhibitors. Furthermore, substituted cyclopentane carboxylic acids have been explored as muraymycin analogs targeting the bacterial enzyme MraY, highlighting their potential in the development of new antibiotics. nih.gov The stereospecific arrangement of substituents on the cyclopentane ring is often crucial for biological activity, as seen in the development of matrix metalloproteinase (MMP) inhibitors where regio- and stereoselective substitutions are key to potency and specificity.

From a synthetic perspective, the cyclopentane framework presents unique challenges and opportunities. The development of methods for the stereocontrolled construction of highly substituted cyclopentanes is an active area of research. nih.gov These synthetic endeavors are crucial for accessing complex natural products and for creating libraries of novel compounds for drug discovery. The functional handles provided by the carboxylic acid and other substituents on the cyclopentane ring allow for a wide range of chemical transformations, making these compounds valuable building blocks for more complex molecular architectures.

Historical Context of Research on Methoxycyclopentane 1 Carboxylic Acids

While direct historical accounts detailing the initial research specifically on methoxycyclopentane-1-carboxylic acids are not extensively documented in early literature, their emergence can be understood within the broader historical context of cyclopentane (B165970) chemistry, particularly the groundbreaking work on prostaglandins (B1171923). The discovery of prostaglandins in the 1930s by Ulf von Euler, and their subsequent structural elucidation and synthesis, marked a pivotal moment in organic chemistry. wikipedia.orgbritannica.com

Prostaglandins, which are derivatives of prostanoic acid, feature a cyclopentane ring with two side chains. The intense research efforts directed towards the total synthesis of these biologically potent molecules, notably by E.J. Corey and others in the 1960s, led to the development of a plethora of innovative synthetic strategies for the construction and functionalization of the cyclopentane ring. wikipedia.org This era saw the advent of new reagents and methodologies for controlling stereochemistry on five-membered rings, which laid the essential groundwork for the synthesis of other substituted cyclopentane derivatives.

The exploration of simpler, non-prostanoid cyclopentane structures, including those with methoxy (B1213986) and carboxylic acid functionalities, naturally followed as chemists sought to apply these newfound synthetic methods to a wider range of targets. The introduction of a methoxy group, in particular, is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Therefore, the synthesis and study of methoxycyclopentane-1-carboxylic acids can be viewed as a logical progression from the foundational work on more complex cyclopentane-containing natural products. Early methods for cyclopentane synthesis, such as ring-contraction approaches from cyclohexane (B81311) derivatives and various cyclization strategies, provided the initial tools for accessing these simpler, yet structurally interesting, molecules. google.com

Chemical Reactivity and Transformational Pathways of 2 Methoxycyclopentane 1 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site of chemical reactivity in 2-methoxycyclopentane-1-carboxylic acid, participating in a variety of fundamental organic reactions.

Salt Formation and Acid-Base Properties in Organic Systems

The carboxylic acid functional group imparts acidic properties to this compound, enabling it to react with bases to form carboxylate salts. In organic systems, this acid-base behavior is crucial for various applications, including purification and derivatization. The acidity of the carboxylic proton allows for its abstraction by a range of organic and inorganic bases.

The reaction with a generic base (B:) can be represented as follows:

Common bases used for this purpose include amines, hydroxides, and carbonates. The resulting carboxylate salt exhibits increased solubility in polar solvents compared to the parent carboxylic acid.

Table 1: Examples of Salt Formation with Various Bases

| Base | Product |

| Sodium Hydroxide (NaOH) | Sodium 2-methoxycyclopentane-1-carboxylate |

| Triethylamine (Et₃N) | Triethylammonium 2-methoxycyclopentane-1-carboxylate |

| Sodium Bicarbonate (NaHCO₃) | Sodium 2-methoxycyclopentane-1-carboxylate |

Esterification Reactions: Mechanism and Scope (e.g., Fischer Esterification)

This compound readily undergoes esterification with alcohols in the presence of an acid catalyst, a reaction commonly known as Fischer esterification. smolecule.com This reversible reaction is a cornerstone of carboxylic acid chemistry, allowing for the conversion to esters, which are valuable intermediates in organic synthesis. masterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org

Table 2: Fischer Esterification of this compound with Various Alcohols

| Alcohol | Ester Product |

| Methanol | Methyl 2-methoxycyclopentane-1-carboxylate |

| Ethanol | Ethyl 2-methoxycyclopentane-1-carboxylate |

| Propan-2-ol | Isopropyl 2-methoxycyclopentane-1-carboxylate |

Reduction Reactions to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-methoxycyclopentyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a commonly employed reagent. smolecule.combyjus.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. masterorganicchemistry.com

The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion from LiAlH₄ attacks the carbonyl carbon. masterorganicchemistry.comreddit.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Table 3: Common Reducing Agents for Carboxylic Acids

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | (2-Methoxycyclopentyl)methanol | Strong, non-selective reducing agent. |

| Borane (BH₃) | (2-Methoxycyclopentyl)methanol | Can be more selective than LiAlH₄. |

Nucleophilic Acyl Substitution for Amide and Anhydride Formation

This compound can be converted to amides and anhydrides through nucleophilic acyl substitution reactions.

Amide Formation: The direct reaction of a carboxylic acid with an amine is generally unfavorable as the basic amine deprotonates the carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. khanacademy.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride or the use of coupling reagents. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the more reactive 2-methoxycyclopentane-1-carbonyl chloride, which then readily reacts with an amine to form the corresponding amide.

Alternatively, direct amidation can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or boron-based reagents. nih.gov

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often with the use of a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating. chemistrysteps.com A more common laboratory method for preparing both symmetrical and mixed anhydrides involves the reaction of a carboxylate with an acid chloride. masterorganicchemistry.com For example, the sodium salt of this compound can react with 2-methoxycyclopentane-1-carbonyl chloride to yield the corresponding symmetrical anhydride.

Table 4: Reagents for Amide and Anhydride Synthesis

| Desired Product | Reagent(s) |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) |

| Anhydride | 1. Base (e.g., NaOH) 2. Acid Chloride (RCOCl) |

Methoxy (B1213986) Group Reactivity and Transformations

The methoxy group, an ether linkage, is generally stable but can undergo cleavage under specific, often harsh, reaction conditions.

Cleavage of the Methoxy Group

The carbon-oxygen bond of the methoxy ether can be cleaved using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.com The reaction of an ether with a strong acid typically proceeds via an Sₙ2 or Sₙ1 mechanism, depending on the structure of the ether. In the case of this compound, the cleavage would result in the formation of a hydroxyl group and a methyl halide.

The mechanism involves the protonation of the ether oxygen, making it a better leaving group. A halide ion then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 fashion to displace a molecule of 2-hydroxycyclopentane-1-carboxylic acid.

Another powerful reagent for ether cleavage is boron tribromide (BBr₃). nih.govnih.gov This Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. nih.govresearchgate.net This method is often preferred for its effectiveness under milder conditions compared to strong mineral acids. nih.gov

Table 5: Reagents for Methoxy Group Cleavage

| Reagent | Product(s) |

| Hydrobromic Acid (HBr) | 2-Hydroxycyclopentane-1-carboxylic acid + Methyl bromide |

| Boron Tribromide (BBr₃) | 2-Hydroxycyclopentane-1-carboxylic acid + Brominated boron species (hydrolyzed during workup) |

Oxidation of the Methoxy Group (if applicable in specific research contexts)

The methoxy group (-OCH₃) in this compound, a secondary aliphatic ether, is generally considered inert to mild oxidizing agents. However, under specific and more forceful conditions, it can undergo transformation. Research into the oxidation of analogous aliphatic ethers suggests potential pathways, although direct studies on this specific molecule are not widely documented.

One possible transformation is the oxidative cleavage or demethylation of the ether. Strong protic acids such as hydrobromic acid (HBr) or potent Lewis acids like boron tribromide (BBr₃) can be used to cleave the methyl-oxygen bond, converting the methoxy group into a hydroxyl group, yielding 2-hydroxycyclopentane-1-carboxylic acid. chem-station.com This process involves protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack on the methyl group by a bromide ion. chem-station.com

Alternatively, direct oxidation of the adjacent methylene (B1212753) group (the carbon of the cyclopentane (B165970) ring attached to the oxygen) could occur. Studies on the oxidation of secondary methyl ethers to ketones have been reported using reagents like calcium hypochlorite (B82951) in aqueous acetonitrile, which could potentially convert the 2-methoxycyclopentane moiety into a 2-oxocyclopentane derivative (a ketone), though this would involve cleavage of the methyl group. acs.org Such reactions highlight the possibility of transforming the ether functionality into other synthetically useful groups, expanding the chemical utility of the parent molecule.

Cyclopentane Ring Transformations

The saturated cyclopentane ring of this compound is composed of sp³-hybridized carbon atoms, making it relatively unreactive towards many chemical reagents. However, substitution reactions can be induced, most commonly through free-radical pathways.

Free-radical halogenation is a characteristic reaction of alkanes and cycloalkanes. brainly.com In the presence of ultraviolet (UV) light or high temperatures, cyclopentane can react with halogens like chlorine (Cl₂) or bromine (Br₂) to replace a hydrogen atom with a halogen. youtube.comrsc.org This reaction proceeds via a three-step mechanism:

Initiation: The UV light initiates the reaction by causing homolytic cleavage of the halogen molecule (e.g., Cl₂) into two highly reactive halogen radicals (Cl•). brainly.com

Propagation: A chlorine radical abstracts a hydrogen atom from the cyclopentane ring, forming hydrogen chloride (HCl) and a cyclopentyl radical. This cyclopentyl radical then reacts with another chlorine molecule to yield chlorocyclopentane (B1362555) and a new chlorine radical, which continues the chain reaction. brainly.com

Termination: The reaction concludes when two radicals combine to form a stable, non-reactive molecule. youtube.com

In the case of this compound, this reaction would be complex. The presence of multiple non-equivalent C-H bonds on the cyclopentane ring means that a mixture of regioisomeric halogenated products would likely be formed. The directing effects of the existing methoxy and carboxylic acid groups would influence the relative reactivity of the different C-H bonds, but achieving high selectivity for a single substitution product would be a significant synthetic challenge.

The structure of this compound allows for several potential elimination pathways to form cyclopentene (B43876) derivatives. These reactions involve the removal of two substituents from adjacent carbon atoms of the ring, resulting in the formation of a carbon-carbon double bond.

One potential route is through a process involving decarboxylation (loss of the -COOH group as CO₂). Palladium-catalyzed reactions have been shown to facilitate tandem dehydrogenation-olefination-decarboxylation sequences in cycloalkyl carboxylic acids, leading to unsaturated products. nih.gov While complex, such catalytic systems could potentially transform this compound into various functionalized cyclopentenes. nih.gov

Another plausible pathway involves the elimination of the methoxy group and a hydrogen atom from an adjacent carbon. This is analogous to the dehydration of an alcohol or the dehydrohalogenation of an alkyl halide. pearson.com Under strong acidic conditions, the oxygen of the methoxy group can be protonated, turning it into a good leaving group (methanol). Subsequent removal of a proton from an adjacent carbon by a weak base can lead to the formation of a cyclopentene ring. This process would likely follow an E1 mechanism, proceeding through a carbocation intermediate. pearson.com Alternatively, if the methoxy group were first converted to a better leaving group, a strong base could induce an E2 elimination. For cyclic systems like cyclopentane, E2 reactions have specific stereochemical requirements, typically favoring an anti-periplanar arrangement of the leaving group and the proton being removed. stackexchange.comchemistrysteps.com

Derivatization Strategies for Analytical and Synthetic Utility

Due to its polarity and potentially low volatility, direct analysis of this compound by gas chromatography (GC) is challenging, and its ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) can be poor. Chemical derivatization is therefore a critical strategy to improve its analytical characteristics.

For Gas Chromatography-Mass Spectrometry (GC-MS): The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte by masking the polar carboxylic acid group. Two main approaches are widely used:

Alkylation/Esterification: This involves converting the carboxylic acid into an ester, typically a methyl ester. This is a robust and common method, often achieved by heating the sample with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). The resulting methyl 2-methoxycyclopentane-1-carboxylate is significantly more volatile and exhibits better chromatographic behavior.

Silylation: This reaction replaces the acidic proton of the carboxyl group with a non-polar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The resulting TMS ester is more volatile and less prone to adsorption on the chromatographic column.

Interactive Table: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent Class | Example Reagent | Target Functional Group | Derivative Formed | Key Advantage |

|---|---|---|---|---|

| Esterification | Boron trifluoride in Methanol (BF₃/MeOH) | Carboxylic Acid | Methyl Ester | Stable derivative, quantitative reaction. |

| Silylation | BSTFA, MSTFA | Carboxylic Acid, Alcohols | Trimethylsilyl (TMS) Ester | Increases volatility, highly reactive. |

For Liquid Chromatography-Mass Spectrometry (LC-MS): For LC-MS, derivatization aims to enhance ionization efficiency (especially in positive ion mode), improve chromatographic retention on reversed-phase columns, and increase detection sensitivity. The carboxylic acid is typically converted into an amide or ester containing a readily ionizable or charge-carrying moiety.

Amide Formation: Reagents containing primary or secondary amine groups are coupled to the carboxylic acid using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). For example, 2-picolylamine (PA) can be used to form a derivative that shows a strong response in positive-ion electrospray ionization (ESI-MS).

Ester Formation: Reagents like 4-bromo-N-methylbenzylamine can be used to form esters. The presence of a nitrogen atom facilitates positive ionization, and the bromine atom provides a characteristic isotopic pattern that aids in identification. thermofisher.com Another common reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with carboxylic acids in the presence of EDC to form derivatives suitable for sensitive detection.

Interactive Table: Common Derivatization Reagents for LC-MS Analysis of Carboxylic Acids

| Reagent | Activating Agent | Derivative Type | Ionization Mode | Key Advantage |

|---|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | EDC | Hydrazide | Positive ESI | High derivatization efficiency. researchgate.net |

| 2-Picolylamine (PA) | EDC, PyBOP | Amide | Positive ESI | Increases detection response significantly. researchgate.net |

| Aniline | EDC | Amide | Positive ESI | Used for stable isotope labeling. |

When detection by mass spectrometry is not available or desired, derivatization can be used to attach a chromophore (for UV-Vis absorption) or a fluorophore (for fluorescence detection), enabling highly sensitive quantification with more common HPLC detectors. nih.gov

Derivatization for UV-Vis Detection: The carboxylic acid group itself has a very weak UV absorbance. By reacting it with a molecule containing a strong chromophore, its detectability can be greatly enhanced. A common class of reagents for this purpose are phenacyl bromides, such as p-bromophenacyl bromide. nih.gov This reagent reacts with the carboxylate anion to form a p-bromophenacyl ester, which has a strong UV absorbance around 260 nm, allowing for sensitive detection. nih.gov

Derivatization for Fluorescence Detection: For even higher sensitivity, a fluorescent tag can be attached. This is one of the most sensitive detection methods available in HPLC. oup.com A variety of reagents are available that react with carboxylic acids to form highly fluorescent derivatives. These reagents often fall into several classes:

Coumarin (B35378) Analogues: These compounds, such as N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), react with carboxylic acids to produce derivatives with strong fluorescence. researchgate.net

Anthracene (B1667546) Derivatives: Reagents like 9-anthryldiazomethane (B78999) (ADAM) and 9-chloromethyl anthracene are classic derivatizing agents that form fluorescent esters, detectable at very low concentrations. thermofisher.comoup.com

Naphthalimide Derivatives: Reagents such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) react rapidly to yield adducts that are detectable at the femtomole level. thermofisher.com

These derivatization reactions typically require converting the carboxylic acid to its more nucleophilic carboxylate salt form (e.g., using a base) before reaction with the tagging reagent in an organic solvent. thermofisher.com

Interactive Table: Reagents for Enhanced Spectroscopic Detection of Carboxylic Acids

| Detection Mode | Reagent Class | Example Reagent | Key Feature |

|---|---|---|---|

| UV-Vis | Phenacyl Halides | p-Bromophenacyl bromide | Forms ester with strong UV absorbance (~260 nm). nih.gov |

| Fluorescence | Coumarins | Br-MAMC | Produces highly fluorescent coumarin derivatives. researchgate.net |

| Fluorescence | Anthracenes | 9-Anthryldiazomethane (ADAM) | Classic reagent, forms very sensitive fluorescent esters. thermofisher.com |

| Fluorescence | Naphthalimides | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Enables detection at femtomole levels. thermofisher.com |

Stereochemical Aspects and Chiral Resolution of 2 Methoxycyclopentane 1 Carboxylic Acid

Analysis of Diastereomeric Mixtures

The analysis of mixtures containing both cis and trans diastereomers of 2-methoxycyclopentane-1-carboxylic acid is fundamental to controlling and verifying the stereochemical outcome of synthetic procedures. Different analytical techniques are employed to separate these diastereomers and quantify their relative proportions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of diastereomers of this compound. Chiral stationary phases (CSPs) are particularly effective for resolving racemic mixtures of this compound. Specifically, polysaccharide-based columns, such as those containing cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been identified as suitable for this purpose. mdpi.com The differential interaction of the diastereomers with the chiral environment of the stationary phase allows for their separation, enabling both analytical quantification and preparative isolation.

While specific operational parameters such as mobile phase composition and flow rates are optimized on a case-by-case basis, typical normal-phase conditions for such separations on polysaccharide-based CSPs often involve mixtures of alkanes (like hexane) and alcohols (like isopropanol). rsc.orgnih.gov

The diastereomeric excess (de), which measures the predominance of one diastereomer in a mixture, is commonly determined from the integrated peak areas obtained from chromatographic analysis, such as HPLC. The formula for calculating diastereomeric excess is:

de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| x 100

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the diastereomeric ratio. The different spatial arrangement of the methoxy (B1213986) and carboxylic acid groups in the cis and trans isomers results in distinct chemical environments for the nuclei. Consequently, certain protons or carbons will exhibit different chemical shifts in the ¹H or ¹³C NMR spectra, allowing for the integration of the corresponding signals to determine the relative abundance of each diastereomer. For instance, the chemical shift of the carbon atom to which the methoxy group is attached (C2) can differ between diastereomers, providing a clear method for quantification.

Enantiomeric Resolution Techniques

Enantiomeric resolution involves the separation of a racemic mixture into its individual enantiomers. For this compound, this can be achieved through several classical and modern techniques.

A widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with an enantiomerically pure chiral base. nih.gov Common resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. nih.govgoogle.com

The reaction of racemic this compound with a single enantiomer of a chiral base produces a mixture of two diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, most notably different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. Once a diastereomeric salt has been isolated, the chiral auxiliary base is removed by treatment with a strong acid, yielding the enantiomerically enriched this compound.

Table 1: Common Chiral Bases for Resolution of Carboxylic Acids

| Chiral Base | Type |

|---|---|

| (R)-(+)-1-Phenylethylamine | Synthetic Amine |

| (S)-(-)-1-Phenylethylamine | Synthetic Amine |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

Diastereomeric Ester/Amide Formation and Separation

An alternative to salt formation is the covalent derivatization of the racemic acid with a chiral resolving agent to form diastereomeric esters or amides. rsc.org These diastereomeric derivatives can then be separated using standard chromatographic techniques, such as column chromatography or HPLC, due to their different physical properties. nih.gov

A notable example involves the use of an enantiomerically pure alcohol, such as (-)-menthol, to form diastereomeric esters with this compound. mdpi.com The resulting esters can be separated by fractional crystallization, with reports indicating that an enantiomeric excess (ee) of 98% can be achieved through this method. mdpi.com Following separation, the ester is hydrolyzed to release the desired enantiomer of the carboxylic acid and the chiral alcohol, which can often be recovered and reused. nih.gov Similarly, chiral amines can be used to form diastereomeric amides, which are often highly crystalline and well-suited for separation by chromatography. rsc.org

Table 2: Example of Chiral Auxiliary for Ester Formation

| Chiral Auxiliary | Type | Separation Method | Reported Purity |

|---|

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers a highly selective and environmentally benign method for separating enantiomers. Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic esters. google.comhplc.eu In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of a racemic ester at a much faster rate than the other.

For this compound, this technique would typically involve the enzymatic hydrolysis of its racemic methyl or ethyl ester. Research on related cyclopentane (B165970) carboxylates has shown that lipases, particularly Lipase B from Candida antarctica (CALB), can selectively hydrolyze esters of this class. rsc.orgconsensus.app This enzymatic process results in a mixture containing one enantiomer of the unreacted ester and the other enantiomer of the hydrolyzed carboxylic acid. These two compounds, having different functional groups, can then be easily separated by standard methods like extraction or chromatography. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantioselectivity. google.comresearchgate.net

Chiral Stationary Phase Chromatography for Enantiomer Separation

The separation of enantiomers, or chiral resolution, is a critical process in stereochemistry, and High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for achieving this. csfarmacie.cz The fundamental principle of this technique relies on the differential interaction between the enantiomers of a racemic mixture and a chiral selector that is immobilized on the stationary phase support. eijppr.com This interaction forms transient diastereomeric complexes, where one enantiomer typically exhibits stronger binding to the CSP, leading to a longer retention time and thus enabling separation. csfarmacie.czeijppr.com

A variety of CSPs have been developed and are commercially available, each with different chiral recognition mechanisms. eijppr.com These mechanisms often depend on a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com For the resolution of acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective. researchgate.net Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD are frequently employed for the separation of 2-aryloxycarboxylic acids, often using a mobile phase consisting of n-hexane, 2-propanol, and an acidic modifier like trifluoroacetic acid. researchgate.net

While direct separation on a CSP is a common goal, an alternative and highly effective strategy involves the derivatization of the enantiomeric mixture with a chiral auxiliary to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography. beilstein-journals.org For instance, in a strategy applicable to carboxylic acids, esterification with a chiral alcohol such as L-(-)-menthol converts the enantiomeric acids into diastereomeric esters. beilstein-journals.org These esters can then be efficiently separated by conventional silica (B1680970) gel chromatography. beilstein-journals.org Following separation, the chiral auxiliary is cleaved to yield the pure, isolated enantiomers of the original acid. beilstein-journals.org

Table 1: Common Chiral Stationary Phases for Carboxylic Acid Resolution

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) | Normal Phase (Hexane/Alcohol/Acid) researchgate.net | Hydrogen bonding, steric inclusion, dipole-dipole interactions |

| Pirkle-Type (Brush) | (R,R)-Whelk-O 1 | Normal Phase (Hexane/Alcohol) | π-π interactions, hydrogen bonding, dipole stacking |

| Macrocyclic Antibiotic | Teicoplanin | Reversed Phase or Polar Organic csfarmacie.cz | Inclusion complexation, hydrogen bonding, ionic interactions |

Absolute and Relative Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms—the absolute and relative stereochemistry—is fundamental to understanding a chiral molecule's properties and function. For this compound, which contains two stereogenic centers, establishing the configuration at each center (e.g., R or S) is crucial. A variety of powerful analytical techniques are employed for this purpose, ranging from spectroscopic methods to single-crystal X-ray diffraction.

Spectroscopic Methods for Configurational Analysis (e.g., NMR, CD Spectroscopy)

Spectroscopic techniques provide detailed structural information that can be used to deduce stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of configurational analysis. While standard NMR can confirm the relative stereochemistry (cis/trans) through coupling constants and Nuclear Overhauser Effect (NOE) experiments, determining the absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents. The formation of diastereomeric derivatives, as discussed below with Mosher's esters, allows for the differentiation of enantiomers in the NMR spectrum. nih.gov A comprehensive analysis of the NMR spectra of these diastereomers can reveal the absolute configuration of the original molecule. beilstein-journals.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy is an inherently chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. msu.edu This method is highly sensitive to the molecular asymmetry of a compound. The absolute configuration of a chiral carboxylic acid can be determined by comparing its experimental CD spectrum to that predicted by quantum chemical calculations. uantwerpen.be A powerful extension of this method is Exciton-Coupled Circular Dichroism (ECCD). This non-empirical approach involves derivatizing the carboxylic acid with a carrier molecule containing two or more chromophores. msu.edu When this conjugate binds to a receptor, such as a bis-zinc porphyrin "tweezer," the chromophores are held in a chiral orientation dictated by the stereocenter of the acid. msu.edu This induced chirality results in a characteristic CD signal (a couplet), the sign of which directly correlates to the absolute configuration of the stereocenter. msu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is considered the definitive method for determining the absolute and relative stereochemistry of a molecule, provided that a suitable single crystal can be grown. beilstein-journals.org This technique provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice. mdpi.com

The analysis of the diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles. mdpi.com This data generates a detailed molecular model and reveals conformational details and intermolecular interactions, such as hydrogen bonding networks, within the crystal structure. mdpi.comsmolecule.com When anomalous dispersion is used, the absolute configuration can be determined with high confidence. For complex molecules, the structure of a derivative is often determined to facilitate crystallization and analysis. beilstein-journals.org

Chemical Correlation and Chiral Derivatizing Agents (e.g., Mosher's Esters)

Chemical correlation involves converting a molecule of unknown stereochemistry into a known compound without affecting the stereocenter, thereby assigning its configuration. A more common and powerful approach involves the use of chiral derivatizing agents (CDAs).

Mosher's Method is a widely used NMR-based technique for determining the absolute configuration of secondary alcohols and amines. nih.govumn.edu The method can be adapted for carboxylic acids by first reducing the acid to the corresponding primary alcohol. The alcohol is then reacted in two separate experiments with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), typically as its more reactive acid chloride form, to produce a pair of diastereomeric Mosher's esters. umn.eduwikipedia.org

The underlying principle is that in the most stable conformation of these esters, the substituents on the chiral center of the original alcohol are shielded or deshielded to different extents by the phenyl ring of the MTPA moiety. nih.gov By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced. nih.govspringernature.com According to the established model, for an alcohol with the (R) configuration, protons on one side of the plane defined by the C-O bond will have a positive Δδ value, while those on the other side will have a negative value; the opposite is true for an (S) alcohol.

Table 2: Idealized Model for Mosher's Ester Analysis

| Diastereomer | Conformation and Anisotropic Effect | Predicted Chemical Shift Difference (Δδ = δS - δR) |

|---|---|---|

| (S)-MTPA Ester | The phenyl group of the (S)-MTPA moiety shields the protons designated L² | Protons (L¹): Negative (δS < δR) |

Note: L¹ and L² represent the substituents on either side of the stereogenic carbon, oriented according to the model proposed by Mosher. springernature.com

Spectroscopic and Advanced Structural Elucidation Studies of 2 Methoxycyclopentane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a sample. By probing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) are key parameters in ¹H NMR. For 2-methoxycyclopentane-1-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentane (B165970) ring, the methoxy (B1213986) group, and the carboxylic acid.

The stereochemistry of the molecule, specifically whether the methoxy and carboxylic acid groups are cis or trans to each other, significantly influences the chemical shifts and coupling constants of the protons on the ring, particularly H1 and H2.

Table 1: Predicted ¹H NMR Data for cis and trans-2-Methoxycyclopentane-1-carboxylic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) (cis-isomer) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Predicted Chemical Shift (δ, ppm) (trans-isomer) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|---|---|

| COOH | 10.0 - 12.0 | singlet, broad | - | 10.0 - 12.0 | singlet, broad | - |

| OCH₃ | ~3.3 | singlet | - | ~3.3 | singlet | - |

| H1 (CH-COOH) | ~2.8 | doublet of doublets | J(H1-H2), J(H1-H5) | ~2.6 | doublet of doublets | J(H1-H2), J(H1-H5) |

| H2 (CH-OCH₃) | ~3.8 | multiplet | J(H2-H1), J(H2-H3) | ~3.6 | multiplet | J(H2-H1), J(H2-H3) |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, attached to an electronegative atom, or part of an alkyl chain).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 175 - 180 |

| C2 (CH-OCH₃) | 80 - 85 |

| OCH₃ | 55 - 60 |

| C1 (CH-COOH) | 45 - 50 |

Note: The exact chemical shifts can vary slightly between cis and trans isomers due to different steric environments.

Two-dimensional (2D) NMR techniques are instrumental in determining the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, this would confirm the connectivity of the protons on the cyclopentane ring. For example, a cross-peak between the signals for H1 and H2 would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom. For instance, the proton signal around 3.8 ppm would show a correlation to the carbon signal in the 80-85 ppm range, confirming the assignment of H2 and C2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the proton of the methoxy group (~3.3 ppm) would show a correlation to the C2 carbon (~80-85 ppm), and the H1 proton (~2.8 ppm) would show a correlation to the carbonyl carbon (~175-180 ppm).

The cyclopentane ring is not planar and exists in various conformations, such as the envelope and twist forms, which interconvert rapidly at room temperature. The preferred conformation can be influenced by the substituents. NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH) and the use of Nuclear Overhauser Effect (NOE) experiments, can provide insights into the dominant conformation in solution. The magnitude of the coupling constant between H1 and H2, for instance, would be dependent on the dihedral angle between them, which differs in various ring conformations and between the cis and trans isomers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ether functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C bond vibrations of the cyclopentane ring are expected to be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Weak |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Medium |

| C-O (Carboxylic Acid/Ether) | Stretching | 1300 - 1000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For this compound (C₇H₁₂O₃), the expected molecular weight is approximately 144.17 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 144.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 113.

Loss of the carboxylic acid group (-COOH) to give a fragment at m/z 99.

Loss of water (H₂O) from the molecular ion, which is common for carboxylic acids, resulting in a peak at m/z 126.

Cleavage of the cyclopentane ring, leading to a series of smaller fragments.

Advanced Diffraction Methods

X-ray Crystallography for Solid-State Molecular Geometry and Absolute Configuration

A detailed discussion of the solid-state molecular geometry, including bond lengths, bond angles, and torsion angles, as determined by single-crystal X-ray diffraction, is not possible at this time due to a lack of available crystallographic data for this compound.

Similarly, the determination of the absolute configuration of chiral centers within the molecule using anomalous dispersion in X-ray crystallography cannot be described without an existing crystal structure analysis.

Interactive data tables presenting crystallographic parameters, selected bond lengths, and bond angles cannot be generated as the foundational data is not present in the current body of scientific literature.

Computational and Theoretical Investigations of 2 Methoxycyclopentane 1 Carboxylic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For 2-Methoxycyclopentane-1-carboxylic acid, these calculations would provide invaluable insights into its intrinsic properties.

Electronic Structure Elucidation and Charge Distribution Analysis

This analysis would involve solving the Schrödinger equation for the molecule to determine the arrangement of its electrons. Key outputs, which are currently not available in the literature for this specific compound, would include:

Molecular Orbital (MO) Analysis: Visualization and energy level determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This is crucial for predicting reactivity.

Electron Density Mapping: A map showing the probability of finding an electron in different regions of the molecule.

Atomic Charge Calculation: Methods like Mulliken, Löwdin, or Natural Population Analysis (NPA) would be used to assign partial charges to each atom, revealing the molecule's polarity and potential sites for electrostatic interactions. chemrxiv.org

Table 1: Hypothetical Atomic Charges for this compound (Illustrative Only)

| Atom | Hypothetical Charge (e) |

| O (carbonyl) | -0.65 |

| O (hydroxyl) | -0.70 |

| O (methoxy) | -0.55 |

| C (carbonyl) | +0.75 |

| H (hydroxyl) | +0.45 |

| C1 (ring) | +0.10 |

| C2 (ring) | +0.20 |

| C (methoxy) | +0.05 |

Note: The data in this table is purely illustrative to demonstrate the type of information that would be generated from a charge distribution analysis and is not based on actual research findings.

Conformational Analysis Studies

Potential Energy Surface (PES) Scans

A PES scan involves systematically changing specific geometric parameters (like dihedral angles) and calculating the energy at each step to map out the conformational landscape. q-chem.comq-chem.com This would identify stable conformers (energy minima) and transition states (saddle points) for processes like ring puckering or substituent rotation.

Density Functional Theory (DFT) for Conformational Energetics and Equilibria

DFT is a widely used computational method that offers a good balance of accuracy and computational cost for studying molecular energetics. researchgate.net A DFT study on this molecule would:

Optimize the geometry of various possible conformers (e.g., different puckerings of the cyclopentane (B165970) ring, different orientations of the methoxy (B1213986) and carboxylic acid groups).

Calculate the relative energies of these conformers to determine their populations at equilibrium according to the Boltzmann distribution.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. scienceopen.com An MD simulation of this compound would provide a dynamic picture of its conformational behavior, showing how it transitions between different shapes and how these dynamics are influenced by factors like solvent. nih.gov

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound such as this compound, these methods can elucidate reaction mechanisms, predict reactivity, and guide the design of new synthetic pathways.

The elucidation of a reaction mechanism hinges on the identification and characterization of transition states—the transient, high-energy structures that connect reactants to products. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction involving this compound. By locating the transition state structures, chemists can understand the stereochemical outcome of a reaction and the factors that control its rate.

For instance, in reactions such as esterification or amidation of the carboxylic acid group, computational models can predict the geometry of the tetrahedral intermediate and the subsequent transition state for the departure of the leaving group. These calculations would reveal the energetic barriers for different pathways, thereby identifying the most favorable reaction mechanism. Advanced computational techniques can also be employed to study more complex transformations, such as rhodium-catalyzed domino sequences that can form stereochemically rich cyclopentane structures. smolecule.com

A hypothetical reaction coordinate diagram for a reaction involving this compound would be constructed from these calculations, illustrating the energy changes as the reactants are converted into products. The peaks on this diagram correspond to transition states, and the valleys represent intermediates. The data derived from such a study for a generic reaction of a carboxylic acid is presented in the interactive table below.

Table 1: Hypothetical Transition State Analysis for a Reaction of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this exact molecule is not readily available in the provided search results.

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Protonation of Carbonyl | Carboxylic Acid + H+ | TS1 | Protonated Carboxylic Acid | 5.2 | -10.8 |

| Nucleophilic Attack | Protonated Carboxylic Acid + Nucleophile | TS2 | Tetrahedral Intermediate | 15.7 | -5.4 |

| Proton Transfer | Tetrahedral Intermediate | TS3 | Zwitterionic Intermediate | 8.1 | 2.3 |

| Leaving Group Departure | Zwitterionic Intermediate | TS4 | Product + Leaving Group | 12.5 | -15.0 |

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the reactivity and selectivity of reactions involving this compound. The carboxylic acid moiety is both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). nih.gov These interactions can influence the conformation of the molecule, stabilize transition states, and mediate intermolecular interactions.

Computational studies can quantify the strength and geometry of these hydrogen bonds. nih.gov For example, in a dimerization reaction, the formation of a cyclic dimer through hydrogen bonding between two molecules of this compound can be modeled. Such dimerization can affect the molecule's solubility and its reactivity in different solvents. reddit.comrsc.org Furthermore, intramolecular hydrogen bonding between the methoxy group and the carboxylic acid could influence the molecule's preferred conformation and, consequently, its chemical behavior.

Table 2: Potential Hydrogen Bonding Interactions of this compound

| Interaction Type | Donor | Acceptor | Typical Calculated Distance (Å) | Typical Calculated Energy (kcal/mol) |

|---|---|---|---|---|

| Intermolecular Dimer | Carboxylic Acid OH | Carbonyl O of another molecule | 1.8 - 2.0 | 5 - 8 |

| Solvent Interaction (e.g., with Methanol) | Carboxylic Acid OH | Methanol O | 1.9 - 2.1 | 4 - 6 |

| Solvent Interaction (e.g., with DMSO) | Carboxylic Acid OH | DMSO S=O | 1.7 - 1.9 | 6 - 9 |

| Intramolecular | Carboxylic Acid OH | Methoxy O | 2.2 - 2.5 | 1 - 3 |

Computational studies are invaluable for understanding how catalysts accelerate reactions involving this compound. For instance, in the hydrogenation of the carboxylic acid to an alcohol, both heterogeneous and homogeneous catalysts can be employed. tue.nl DFT calculations can model the adsorption of the carboxylic acid onto a metal surface (heterogeneous catalysis) or its coordination to a metal complex in solution (homogeneous catalysis).

These models can elucidate the step-by-step mechanism of the catalytic cycle, including the activation of hydrogen, the binding of the substrate, the chemical transformation, and the release of the product. For example, in a bifunctional catalytic mechanism, a Lewis acidic site on the catalyst might polarize the carbonyl group of the carboxylic acid, making it more susceptible to hydride transfer from a neighboring metal-hydride species. tue.nl By calculating the energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and design more efficient catalysts.

Prediction of Chirality and Optical Properties

This compound is a chiral molecule, existing as a pair of enantiomers. Computational methods can be used to predict the chiroptical properties of these enantiomers, such as their specific optical rotation (SOR). This is particularly important for assigning the absolute configuration of a newly synthesized chiral molecule. mdpi.com

It is important to note that the accuracy of these predictions can be sensitive to the computational level of theory, the basis set, and the treatment of solvent effects. mdpi.com For carboxylic acids, the conformational flexibility of the carboxyl group can make the accurate prediction of SOR challenging. mdpi.com Nevertheless, these computational approaches provide a powerful tool for correlating the stereochemistry of a chiral molecule with its experimentally measured optical properties.

Applications in Advanced Organic Synthesis and Materials Research

2-Methoxycyclopentane-1-carboxylic Acid as a Chiral Building Block

In asymmetric synthesis, chiral building blocks are fundamental starting materials that possess one or more stereocenters, guiding the formation of new stereocenters in a predictable manner. This compound, with its defined stereogenic centers, serves as an exemplary chiral synthon. smolecule.com The presence of both a methoxy (B1213986) and a carboxylic acid group on the cyclopentane (B165970) framework allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of high-value, optically pure compounds. smolecule.com The value of such building blocks lies in their ability to provide a scaffold upon which complex molecular architectures can be constructed with high levels of stereocontrol. researchgate.net

The primary application of this compound as a chiral building block is its role as a precursor to other enantiomerically pure cyclic molecules. By leveraging the existing stereocenters of the acid, chemists can execute synthetic sequences that yield highly functionalized cyclopentane and cyclopentene (B43876) derivatives. researchgate.net These derivatives are crucial intermediates in the synthesis of various biologically active compounds, including carbocyclic nucleosides, which are analogues of the building blocks of DNA and RNA. rsc.org The synthesis of enantiomerically pure cyclopentanoid blocks from racemic starting materials often involves resolution steps or asymmetric transformations where a chiral auxiliary or catalyst is used. researchgate.net The inherent chirality of this compound simplifies these processes, providing a direct route to optically active products.

The cyclopentane ring is a common motif in a vast array of natural products, many of which exhibit significant biological activity. Functionalized cyclopentanes derived from precursors like this compound are instrumental in the total synthesis of these complex molecules and their analogues. oregonstate.edu The strategic application of chiral carboxylic acids is a powerful approach in the retrosynthesis of intricate natural products. researchgate.net For instance, the cyclopentane core can be elaborated and fused with other ring systems to generate polycyclic structures. The synthesis of muraymycin analogs, which are potential inhibitors of the bacterial enzyme MraY, showcases the use of substituted cyclopentane rings as core structural elements. nih.gov

Use as an Intermediate in the Synthesis of β-Amino Acids and Peptidic Mimics

β-Amino acids are structural isomers of the common α-amino acids, with the amino group attached to the third carbon atom (the β-carbon) from the carboxyl group. mmsl.cz Peptides constructed from β-amino acids, known as β-peptides, often exhibit enhanced stability against enzymatic degradation compared to their natural counterparts. nih.govmdpi.com The rigid cyclopentane scaffold of this compound makes it an ideal starting material for creating conformationally constrained β-amino acids. smolecule.com

These cyclic β-amino acids are particularly valuable in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. smolecule.comnih.gov The incorporation of rigid cyclic units, such as those derived from the cyclopentane ring, can enforce specific secondary structures (e.g., helices or sheets) in the resulting peptide chain, which is crucial for effective interaction with biological targets like receptors and enzymes. nih.govmdpi.com Alicyclic β-amino acids are recognized as important synthons in drug discovery for this reason. mmsl.cz

| Application Area | Key Feature of this compound | Resulting Product Class | Significance |

| Peptidomimetics | Rigid cyclopentane scaffold | Conformationally constrained β-amino acids | Enhanced metabolic stability and defined secondary structure for improved receptor binding. nih.govmdpi.com |

| Drug Design | Mimics peptide backbones | Novel peptide analogues | Overcomes limitations of natural peptides, such as poor bioavailability and rapid degradation. smolecule.com |

Exploration in Ligand Design for Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov The design and synthesis of novel chiral ligands are crucial for the development of new and efficient enantioselective transformations. Carboxylic acids with defined stereochemistry are attractive candidates for incorporation into ligand structures. researchgate.net

This compound, with its stereocenters and functional handles, represents a potential scaffold for new chiral ligands. The carboxylic acid group can be used to anchor the molecule to a metal or another part of the ligand framework, while the methoxy group and the cyclopentane ring provide a specific steric and electronic environment. The development of C2-symmetric chiral ligands, often synthesized from readily available chiral materials like amino acids, has led to significant advances in catalysis. rsc.org Exploring derivatives of this compound in this context could lead to new catalytic systems with unique reactivity and selectivity.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity profile of this compound, stemming from its vicinal methoxy and carboxylic acid groups on a cyclic frame, makes it a useful substrate for developing and testing new synthetic methodologies. smolecule.com For example, reactions that involve transformations of the carboxylic acid (e.g., esterification, amidation, decarboxylation) can be studied to understand how the adjacent methoxy group influences reactivity and stereoselectivity. smolecule.com The development of methods for the asymmetric synthesis of polyfunctionalized cyclopentane derivatives is an active area of research, and compounds like this compound serve as important test cases and building blocks in these endeavors. mdpi.com

Role in Mechanistic Probes and Model Systems for Reaction Studies

Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing its conditions and extending its scope. Substituted cyclic compounds are often used as model systems to probe reaction pathways and transition state geometries. Cyclopentane carboxylic acid itself has been used as a model compound to study the kinetics and reaction pathways of processes like TAN (Total Acid Number) reduction in crude oil. researchgate.net

The stereochemically defined structure of this compound makes it an excellent probe for studying stereoselective reactions. For instance, in catalytic hydrogenation, the way a substrate adsorbs onto the catalyst surface determines the stereochemical outcome. The substituents on the cyclopentane ring can be used to understand the steric and electronic factors that govern this adsorption and the subsequent reaction. nih.gov By systematically varying the stereochemistry of the methoxy group relative to the carboxylic acid, one can gain detailed insights into the transition state of various chemical transformations.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The paradigm of green chemistry, which aims to minimize the environmental impact of chemical processes, is a major driver for innovation in organic synthesis. chemistryjournals.net For a molecule like 2-methoxycyclopentane-1-carboxylic acid, future research will likely focus on developing synthetic routes that adhere to these principles, moving away from hazardous reagents, toxic solvents, and energy-intensive conditions. chemistryjournals.net

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers significant advantages due to their high specificity, mild operating conditions (ambient temperature and pressure, neutral pH), and reduced byproduct formation. chemistryjournals.netresearchgate.net Research could explore enzymes like lipases for stereoselective esterification or hydrolysis steps, or engineered oxidases for specific transformations on the cyclopentane (B165970) ring. researchgate.net A biocatalytic approach could provide a highly efficient and environmentally benign path to enantiomerically pure forms of the acid. researchgate.net

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. chemistryjournals.net Future synthetic routes for this compound could be designed to be performed in these benign solvent systems, reducing pollution and safety hazards.

Renewable Feedstocks: A long-term goal is to source starting materials from renewable biomass rather than petrochemicals. Research may focus on converting bio-derived platform chemicals into the necessary precursors for the cyclopentane ring structure, creating a more sustainable lifecycle for the compound.

Table 1: Comparison of Potential Synthetic Approaches

| Parameter | Traditional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., DCM, Toluene) | Water, ionic liquids, supercritical CO2 |

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), recyclable heterogeneous catalysts |

| Energy Input | High temperatures, prolonged heating | Ambient temperature, microwave-assisted heating |

| Atom Economy | Often moderate, with significant waste | High, minimizing byproducts |

| Starting Materials | Petrochemical-based | Potentially biomass-derived |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers enhanced control, safety, and scalability compared to traditional batch processing. unimi.itresearchgate.net The integration of this technology is a significant trend for the synthesis of fine chemicals and pharmaceutical intermediates. unimi.ituc.pt

For this compound, a multi-step flow synthesis could be designed to improve efficiency and reproducibility. uc.ptdurham.ac.uk

Enhanced Safety and Control: Exothermic reactions or those involving unstable intermediates can be managed more safely in flow reactors due to superior heat transfer and small reaction volumes. researchgate.net

Process Optimization: Flow chemistry platforms allow for rapid screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify optimal parameters for yield and purity. unimi.it

Automated Synthesis: Coupling flow reactors with automated control systems and in-line analytical techniques enables the creation of "synthesis machines." chemrxiv.org Such a system could perform a multi-step synthesis of this compound and its derivatives with minimal manual intervention, accelerating the discovery and production of new compounds. chemrxiv.orgnih.gov This approach is particularly valuable for creating libraries of derivatives for screening purposes.

Table 2: Hypothetical Flow Synthesis Parameters

| Step | Reactor Type | Temperature Range | Pressure | Residence Time | Potential Benefit |

|---|---|---|---|---|---|

| Ring Formation | Packed-Bed Reactor | 50-150 °C | 5-15 bar | 5-20 min | Improved yield and selectivity |

| Functionalization | Micro-channel Reactor | 0-50 °C | 2-10 bar | 1-10 min | Precise control over stoichiometry |

| Purification | In-line Scavenger Column | Ambient | 1-5 bar | 2-5 min | Elimination of aqueous workup |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for predicting reaction outcomes and designing synthetic pathways, thereby reducing the need for extensive trial-and-error experimentation. mit.edu Using techniques like Density Functional Theory (DFT), chemists can model transition states, calculate activation energies, and predict the stereochemical outcome of reactions. mdpi.com

For this compound, computational modeling could be applied to:

Predict Reaction Pathways: Models can be used to evaluate the feasibility of different synthetic routes, identifying potential side reactions and helping to select the most promising approach before any lab work begins. nih.gov

Understand Reactivity: Computational analysis can provide insights into the electronic properties of the molecule, predicting how the methoxy (B1213986) and carboxylic acid groups influence the reactivity of the cyclopentane ring. mit.edu This is crucial for planning selective functionalization reactions.

Guide Catalyst Design: Models can simulate the interaction between a substrate and a catalyst, aiding in the design of new catalysts with enhanced activity and selectivity for specific transformations. mit.edu

Table 3: Applications of Computational Modeling

| Modeling Technique | Application for this compound | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies for a key cyclization step. | Identification of the lowest energy pathway and predicted stereochemical preference. |

| Molecular Dynamics (MD) | Simulation of the conformational landscape of different stereoisomers. | Understanding of the most stable conformations and their influence on reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the active site of an enzyme with the substrate bound. | Prediction of biocatalytic success and pathways for protein engineering. |

Exploration of New Catalytic Systems for Enantioselective Transformations

The synthesis of single-enantiomer compounds is critical in fields like pharmaceuticals and materials science, as different stereoisomers can have vastly different properties. smolecule.com Future research will focus on developing novel catalytic systems capable of producing specific stereoisomers of this compound with high enantiomeric excess. chemrxiv.org

Emerging areas in catalysis include:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) or proline-based catalysts could be explored for enantioselective reactions to form the cyclopentane ring or introduce its functional groups. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with well-defined active sites that can be engineered for specific catalytic applications. researchgate.netsemanticscholar.org A chiral MOF could serve as a heterogeneous catalyst for the asymmetric synthesis of this compound, offering the benefits of high selectivity and easy recyclability. researchgate.net

Dual Catalysis: Combining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) in a single pot can enable transformations that are not possible with either catalyst alone. This approach could be used to construct the complex stereochemistry of the target molecule in a single, highly efficient step.

Table 4: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Potential Reaction | Target Stereocenter(s) | Expected Advantage |

|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Cyclization | C1 and C2 | High enantioselectivity, mild conditions |

| N-Heterocyclic Carbene (NHC) | Enantioselective annulation | C1 and C2 | Umpolung reactivity for novel bond formations nih.gov |

| Rhodium-based Chiral Catalyst | Asymmetric Hydrogenation | C1 or C2 | High turnover numbers and selectivity for alkene precursors |

| Engineered Enzyme (e.g., Transaminase) | Kinetic Resolution of an intermediate | C1 or C2 | Near-perfect enantioselectivity, green process researchgate.net |

Design of Derivatives with Tunable Stereochemical and Conformational Properties

The cyclopentane ring serves as a versatile scaffold in medicinal chemistry and materials science. By systematically modifying the structure of this compound, it is possible to create derivatives with finely tuned three-dimensional shapes and physicochemical properties. mdpi.com

Future research will likely involve:

Conformational Locking: Introducing specific substituents or structural modifications to restrict the conformational flexibility of the cyclopentane ring. This can lead to derivatives that present their functional groups in a well-defined orientation, which is often crucial for binding to biological targets.

Structure-Property Relationship Studies: A systematic investigation into how changes in stereochemistry and conformation affect properties such as polarity, solubility, and biological activity. This knowledge is essential for the rational design of new molecules for specific applications, from pharmaceuticals to advanced materials. mdpi.com

Table 5: Hypothetical Derivatives and Their Tunable Properties

| Derivative Structure | Modification | Potential Tunable Property |

|---|---|---|

| 2-Hydroxy cyclopentane-1-carboxylic acid | Methoxy to Hydroxyl | Increased hydrogen bonding capability, altered polarity |

| 2-Methoxycyclopentane-1-carboxamide | Carboxylic acid to Amide | Enhanced metabolic stability, different biological target interactions |

| 4-Fluoro -2-methoxycyclopentane-1-carboxylic acid | Addition of Fluorine | Modified lipophilicity and binding interactions |

Q & A

Q. What are the recommended synthetic routes for 2-Methoxycyclopentane-1-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclopentane ring functionalization. A common approach includes:

- Esterification of dicarboxylic acids : Due to the high melting points of dicarboxylic acids (>373 K), their esters (e.g., methyl or ethyl esters) are preferred intermediates for cyclization reactions in flow reactors .

- Regioselective methoxylation : Using nitrogen-based nucleophiles to achieve regioselectivity, as demonstrated in analogous pyridine carboxylate syntheses .

Purity Optimization:

Q. Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Ester Cyclization | 65–75 | >95 | Flow reactor compatibility |

| Direct Methoxylation | 50–60 | 85–90 | Regioselectivity control |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 172.0970 (C₈H₁₂O₃⁺) with ±3 ppm accuracy.

- FT-IR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700–1720 cm⁻¹) .

Data Validation:

Cross-reference spectral data with databases like PubChem or Reaxys to resolve discrepancies, particularly in cyclopentane ring conformation .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Gloves : Nitrile gloves (tested to EN 374 standards) for splash protection.

- Eye/Face Protection : Full-face shield combined with safety goggles (ANSI Z87.1-compliant) .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxylation reactions be addressed during synthesis?

Methodological Answer: Regioselectivity issues arise due to competing nucleophilic attack sites on the cyclopentane ring. Strategies include:

- Directed ortho-metalation : Use lithiation agents (e.g., LDA) to direct methoxy group placement .

- Protecting Group Strategy : Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups before methoxylation .